molecular formula C19H17F2N3O4 B2721182 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea CAS No. 955258-06-7

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea

Katalognummer: B2721182
CAS-Nummer: 955258-06-7
Molekulargewicht: 389.359
InChI-Schlüssel: FIOFQUWMDBFBNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea is an intriguing organic compound notable for its complex structure and diverse potential applications. The compound features a benzo[d][1,3]dioxole ring, a pyrrolidine moiety with a ketone group, and a difluorophenyl urea group, making it an attractive candidate for various scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: To synthesize this compound, a multi-step synthetic route is typically employed:

  • Step 1: : Preparation of 1-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-one involves the reaction of benzo[d][1,3]dioxole with an appropriate pyrrolidine derivative under controlled conditions.

  • Step 2: : The intermediate is then reacted with a methylation agent to obtain 1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl.

  • Step 3: : Finally, this intermediate undergoes urea formation with 2,6-difluoroaniline in the presence of a suitable catalyst and solvent to yield the final product.

Industrial Production Methods: In industrial settings, the synthesis can be scaled up with modifications to optimize yield and reduce cost. This often involves the use of continuous flow reactors, which allow better control over reaction conditions and scalability.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction of the compound can alter the ketone group in the pyrrolidine moiety, potentially forming alcohol derivatives.

  • Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, especially at positions that are ortho or para to the existing substituents.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride

  • Substitution Reagents: : Halogens, nitrating agents

Major Products Formed

  • Oxidized derivatives such as sulfoxides and sulfones

  • Reduced derivatives like alcohols and amines

  • Substituted aromatic compounds depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a good candidate for studying stereochemistry and reaction mechanisms.

Biology: Due to its intricate structure, it is often studied for its potential interactions with biological molecules. It may act as a ligand in binding studies involving proteins or nucleic acids.

Medicine: Preliminary studies suggest that it may have pharmaceutical applications, potentially acting as an inhibitor for specific enzymes or as a scaffold for drug development.

Industry: In the industrial sector, it could be used in the development of new materials, including polymers with specific properties due to its rigid and functionalized structure.

Wirkmechanismus

The compound’s effects are exerted through interactions at the molecular level. It may bind to specific molecular targets such as enzymes or receptors, altering their activity. The mechanism often involves the disruption of normal biochemical pathways, leading to observable physiological changes. The pathways affected can vary depending on the specific application being studied, whether in chemistry, biology, or medicine.

Vergleich Mit ähnlichen Verbindungen

Unique Aspects: The unique combination of the benzo[d][1,3]dioxole ring, pyrrolidine moiety, and difluorophenyl urea group sets this compound apart from others. The presence of the benzo[d][1,3]dioxole ring, in particular, adds significant rigidity and aromaticity, which can influence its interactions and reactivity.

Similar Compounds

  • 1-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorophenyl)urea: : Similar structure but lacks the pyrrolidinone moiety.

  • 3-(2,6-difluorophenyl)-1-pyrrolidin-1-yl-5-oxopyrrolidine: : Lacks the benzo[d][1,3]dioxole ring.

Biologische Aktivität

The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18F2N2O3C_{17}H_{18}F_{2}N_{2}O_{3} with a molecular weight of approximately 336.34 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is often associated with various biological activities, including anticancer properties.

Anticancer Activity

Research has indicated that compounds containing benzo[d][1,3]dioxole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the cytotoxic effects of related compounds on HepG2, HCT116, and MCF-7 cancer cell lines. The IC50 values for these compounds were reported as follows:
    • HepG2 : 2.38 µM
    • HCT116 : 1.54 µM
    • MCF-7 : 4.52 µM
    • In comparison, doxorubicin (a standard chemotherapy drug) showed IC50 values of 7.46 µM (HepG2), 8.29 µM (HCT116), and 4.56 µM (MCF-7) .

This suggests that the compound may possess potent anticancer properties, potentially through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer mechanisms of compounds similar to This compound have been explored through various assays:

  • Cell Cycle Analysis : Flow cytometry studies indicated that certain derivatives can induce cell cycle arrest at the G2/M phase in Hep3B liver cancer cells, suggesting a mechanism for their antiproliferative effects .
  • Apoptosis Assays : Annexin V-FITC assays have demonstrated that these compounds can promote apoptosis in cancer cells by modulating key proteins involved in the mitochondrial apoptosis pathway, such as Bax and Bcl-2 .
  • EGFR Inhibition : Some studies have highlighted the ability of these compounds to inhibit EGFR tyrosine kinase activity, which is crucial for cancer cell proliferation .

Synthesis and Evaluation

A significant body of research has focused on synthesizing derivatives of benzo[d][1,3]dioxole and evaluating their biological activities:

  • A study synthesized several benzodioxole derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity compared to others .
  • Another investigation into benzodioxole derivatives revealed that those with amide groups showed much stronger cytotoxic effects than their counterparts without such modifications .

Comparative Table of Biological Activities

Compound NameCell Line TestedIC50 (µM)Mechanism
DoxorubicinHepG27.46Chemotherapy agent
Compound AHCT1161.54EGFR inhibition
Compound BMCF-74.52Apoptosis induction
Compound CHep3B<0.5Cell cycle arrest

Eigenschaften

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4/c20-13-2-1-3-14(21)18(13)23-19(26)22-8-11-6-17(25)24(9-11)12-4-5-15-16(7-12)28-10-27-15/h1-5,7,11H,6,8-10H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOFQUWMDBFBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.